5,6-Dimethoxynicotinaldehyde
Overview
Description
5,6-Dimethoxynicotinaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of nicotinaldehyde, characterized by the presence of two methoxy groups at the 5th and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinaldehyde typically involves the oxidation of 2,3-dimethoxy-5-vinylpyridine. The process can be summarized in the following steps:
Stage 1: 2,3-dimethoxy-5-vinylpyridine is reacted with osmium (VIII) oxide and 4-methylmorpholine N-oxide in tetrahydrofuran and water at room temperature for 30 minutes.
Stage 2: Sodium periodate is added to the reaction mixture, which is then stirred at room temperature for 12 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: 5,6-Dimethoxynicotinic acid.
Reduction: 5,6-Dimethoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxynicotinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 5,6-Dimethoxypicolinaldehyde
- 5-Chloro-2-methoxynicotinaldehyde
- 5,6-Dimethoxynicotinaldehyde oxime
Comparison: this compound is unique due to the specific positioning of the methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, 5,6-Dimethoxypicolinaldehyde has a similar structure but may exhibit different reactivity due to the presence of a different functional group .
Properties
IUPAC Name |
5,6-dimethoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOHVMOURVZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557127 | |
Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-99-9 | |
Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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